17-epi Limaprost

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

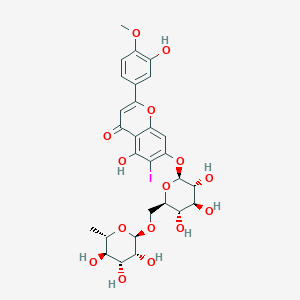

Limaprost is an oral prostaglandin E1 analogue . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It acts on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .

Synthesis Analysis

A highly sensitive and selective method has been developed and validated to determine limaprost, a prostaglandin (PG) E(1) analogue, in human plasma by on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) due to the lack of efficient methods to determine very low levels of limaprost in plasma .

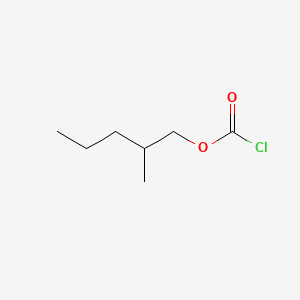

Molecular Structure Analysis

The molecular formula of Limaprost is C22H36O5 . The average molecular weight is 380.518 Da and the mono-isotopic mass is 380.256287 Da .

Chemical Reactions Analysis

To improve the ionization efficiency of limaprost, an oral prostaglandin E1 (PGE1) synthetic analog, a charge reversal derivatization strategy was investigated in electrospray ionization mass spectrometry (ESI-MS) .

Physical And Chemical Properties Analysis

Limaprost is a small molecule . The chemical formula is C22H36O5 . The average molecular weight is 380.525 and the mono-isotopic weight is 380.256274259 .

科学的研究の応用

Stabilization and Inclusion Complex Formation

- Limaprost, a derivative of prostaglandin E1, forms a stable ternary inclusion complex with α- and β-cyclodextrins in the solid state, enhancing its stability under humid conditions. This stability is crucial for the drug's efficacy and longevity (Inoue et al., 2016).

Therapeutic Applications

- Limaprost has been investigated for its effectiveness in treating erectile dysfunction. A study compared the effects of limaprost with a Chinese herbal drug, demonstrating significant improvement in patients treated with limaprost (Sato et al., 1997).

- In a rat model of chronic spinal cord compression, Limaprost Alfadex (a prostaglandin E1 derivative) prevented the deterioration of forced exercise capability, suggesting potential therapeutic applications in conditions like cervical spondylotic myelopathy (Kurokawa et al., 2011).

- Limaprost was found to be effective in improving health-related quality of life in patients with lumbar spinal stenosis, outperforming etodolac, a non-steroidal anti-inflammatory drug (Matsudaira et al., 2009).

Pharmacokinetics

- A study on the pharmacokinetic characteristics of Limaprost Alfadex in healthy Korean volunteers provided valuable insights into its absorption, distribution, and elimination patterns, crucial for optimizing therapeutic applications (Park et al., 2010).

Safety And Hazards

特性

CAS番号 |

75554-85-7 |

|---|---|

製品名 |

17-epi Limaprost |

分子式 |

C22H36O5 |

分子量 |

380.53 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(2E)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5R)-3-hydroxy-5-methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)